molecular formula C12H10BrNO3 B13708922 Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate

Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate

Cat. No.: B13708922
M. Wt: 296.12 g/mol
InChI Key: XPRRZPZQOSENBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 8th position, and a carboxylate ester at the 3rd position of the quinoline ring. Quinoline derivatives are well-known for their broad spectrum of biological activities, making them valuable in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate typically involves the bromination of 8-methoxyquinoline followed by esterification. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The esterification step involves the reaction of the brominated quinoline with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate involves its interaction with various molecular targets. The bromine and methoxy groups enhance its binding affinity to specific enzymes and receptors, leading to inhibition or activation of biological pathways. For instance, it can inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: Methyl 5-Bromo-8-methoxyquinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 5-bromo-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-16-10-4-3-9(13)8-5-7(12(15)17-2)6-14-11(8)10/h3-6H,1-2H3

InChI Key

XPRRZPZQOSENBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=C(C=N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.